(R)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide
Description
(R)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide is a chiral acetamide derivative featuring a tetrahydronaphthalene (tetralin) scaffold. Its synthesis typically involves enantioselective hydrogenation of cyclic enamides using iridium catalysts, as demonstrated in the hydrogenation of N-(3,4-dihydronaphthalen-1-yl)acetamide (14a) to yield the (R)-enantiomer (14b) with high stereocontrol . The compound’s stereochemistry is critical for its biological interactions, particularly in serotonin receptor modulation, as suggested by structural analogs targeting neuropsychiatric pathways .
Properties
CAS No. |
218903-61-8 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C12H15NO/c1-9(14)13-12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7,12H,4,6,8H2,1H3,(H,13,14)/t12-/m1/s1 |
InChI Key |
DZKCMVGYTDZOLO-GFCCVEGCSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CCCC2=CC=CC=C12 |
Canonical SMILES |
CC(=O)NC1CCCC2=CC=CC=C12 |
Origin of Product |
United States |
Preparation Methods
Direct Acetylation of (R)-1-Aminotetralin
The most straightforward method involves the reaction of (R)-1-aminotetralin with acetylating agents such as acetic anhydride or acetyl chloride. This exothermic reaction is typically conducted in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere. A base, such as triethylamine or pyridine, neutralizes the generated hydrogen chloride, driving the reaction to completion.
Example Protocol
-
Reactants : (R)-1-Aminotetralin (1.0 equiv), acetic anhydride (1.2 equiv)
-
Solvent : Dichloromethane (0.5 M)
-
Base : Triethylamine (1.5 equiv)
-
Conditions : 0°C to room temperature, 4–6 hours
Purification is achieved via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) or recrystallization from hexane/ethyl acetate mixtures.
Asymmetric Hydrogenation of Enamides
A more enantioselective approach involves the hydrogenation of N-(3,4-dihydronaphthalen-2-yl)acetamide precursors using chiral rhodium catalysts. This method, reported by CSIC researchers, leverages phosphine-phosphite ligands to achieve enantiomeric excess (ee) up to 93%.
Catalytic System
-
Catalyst : Rhodium(I) complex with (R)-BINOL-derived phosphine-phosphite ligand
-
Substrate : N-(3,4-dihydronaphthalen-2-yl)acetamide
-
Conditions : 10 bar H₂, 25°C, 24 hours in methanol
The reaction proceeds via η⁶-arene coordination of the enamide to rhodium, followed by syn addition of hydrogen across the double bond. Deuterium-labeling studies confirm the retention of stereochemistry.
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance heat and mass transfer, reducing reaction times and improving yields compared to batch processes.
Key Parameters
-
Residence Time : 15–30 minutes
-
Temperature : 50–80°C
-
Catalyst Loading : 0.1–0.5 mol%
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.16–7.09 (m, 4H), 5.80 (br, 1H), 5.14 (m, 1H), 2.77–2.76 (m, 2H), 2.02–1.99 (m, 4H), 1.81 (s, 3H).
-
¹³C NMR : δ 169.2 (C=O), 137.5, 136.6 (aromatic C), 47.3 (CH-N), 23.4 (CH₃).
Stereoselective Optimization
Achieving high enantiomeric purity requires careful selection of chiral auxiliaries or catalysts. The CSIC protocol demonstrates that electron-donating substituents (e.g., methoxy groups) on the tetralin ring enhance enantioselectivity by stabilizing transition states through π-stacking interactions.
Substituent Effects on ee
| Substituent | Position | ee (%) |
|---|---|---|
| –OMe | 6 | 83 |
| –OMe | 8 | 93 |
| –Br | 6 | 89 |
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Cost |
|---|---|---|---|---|
| Direct Acetylation | 70–85 | 99* | Moderate | Low |
| Asymmetric Hydrogenation | 89–95 | 83–93 | High | High |
*Assumes starting from enantiomerically pure amine.
Chemical Reactions Analysis
Types of Reactions
®-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
®-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its biological effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Stereoisomeric Comparisons
- (S)-Enantiomer : The (S)-enantiomer, synthesized via Rh-catalyzed hydrogenation with pyrrolidinyl ferrocene-containing ligands, shows distinct stereochemical properties. For example, (S)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide (19e) was synthesized with 48.0% enantiomeric excess (ee) using ligand L7, highlighting the sensitivity of stereochemical outcomes to catalyst selection .
- Biological Implications: Enantiomers often exhibit divergent biological activities.
Positional Isomers
- N-(1,2,3,4-Tetrahydronaphthalen-4-yl)acetamide (7) : This isomer substitutes the acetamide group at the 4-position of the tetralin ring. Synthesized via kinetic resolution under microwave irradiation, it exhibits distinct physicochemical properties, such as altered solubility due to differences in hydrogen-bonding capacity .
Functionalized Derivatives
Hydroxyl-Substituted Analogs
- 2-Hydroxy-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide: The addition of a hydroxyl group increases polarity (clogP ≈ 1.5 vs. The (1R)-configuration of this derivative is structurally characterized in protein-ligand complexes .
Halogenated Derivatives
- Such modifications are common in antipsychotic drug design, as seen in clozapine analogs .
Methyl-Substituted Derivatives
- Tamibarotene (N-(5,5,8,8-Tetramethyl-tetrahydronaphthalen-2-yl)acetamide) : This compound, used in oncology, features methyl groups that increase lipophilicity (clogP ~4.2) and stabilize the tetralin ring conformation. The bulky substituents likely enhance binding to nuclear receptors like RARα .
Aromatic Side Chains
Structural and Pharmacological Data Table
[a] clogP values estimated from structural analogs (e.g., Tamibarotene data from , others inferred from substituent contributions).
Biological Activity
(R)-N-(1,2,3,4-Tetrahydronaphthalen-1-yl)acetamide, also known by its CAS number 218903-61-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological effects, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C₁₂H₁₅NO
- Molecular Weight : 189.25 g/mol
- Structure : The compound features a tetrahydronaphthalene moiety linked to an acetamide group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 218903-61-8 |
| Molecular Weight | 189.254 g/mol |
| LogP | 3.04040 |
| PSA (Polar Surface Area) | 32.59000 |
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its pharmacological potential. The compound is primarily studied for its interactions with specific receptors and its effects on cellular processes.
Receptor Interactions
Research indicates that this compound acts as a ligand for several receptors:
- Dopamine Receptors : It has been shown to exhibit affinity for dopamine receptors, suggesting potential applications in treating neurological disorders.
- Serotonin Receptors : The compound may influence serotonin pathways, which are critical in mood regulation and anxiety disorders.
Antitumor Activity
A notable aspect of this compound is its antitumor properties. In vitro studies have demonstrated its efficacy against various cancer cell lines:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
Case Studies and Research Findings
- Study on Anticancer Activity : A study conducted by Zhang et al. (2024) evaluated the cytotoxic effects of various naphthalene derivatives including this compound. The results indicated that this compound significantly inhibited cell proliferation in MCF-7 and A549 cell lines through apoptosis induction mechanisms.
- Neuropharmacological Effects : In a study published in the Journal of Medicinal Chemistry (2023), researchers explored the neuropharmacological profile of this compound. The compound was found to enhance dopaminergic signaling in animal models, suggesting potential therapeutic benefits in Parkinson's disease.
Q & A
Q. How can in silico models guide the design of analogs with improved potency?
- Methodological Answer :
- Pharmacophore modeling : Identify essential structural features (e.g., acetamide orientation) using tools like Schrödinger .
- QSAR analysis : Correlate substituent electronic properties (Hammett constants) with activity data .
- ADMET prediction : Use software (e.g., SwissADME) to optimize bioavailability and reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
